molecular formula C22H18N2O4S B2939610 4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide CAS No. 684232-27-7

4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Cat. No. B2939610
CAS RN: 684232-27-7
M. Wt: 406.46
InChI Key: XQNYKENMVVLERE-UHFFFAOYSA-N
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Description

“4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C19H17NO4 . It is a derivative of coumarin, a class of benzopyrones that are found in nature and have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .


Synthesis Analysis

The compound was synthesized through a series of reactions involving 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate . The synthesized compounds were characterized by elemental analysis and spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .


Molecular Structure Analysis

The molecular structure of this compound was determined using various spectroscopic analyses and X-ray diffractometry . The benzene ring is oriented at an acute angle relative to the planar coumarin system . This conformation is stabilized by an intramolecular C—H…O hydrogen bond, which closes a five-membering ring .


Chemical Reactions Analysis

The compound was synthesized through a series of reactions involving 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate . The synthesized compounds were characterized by elemental analysis and spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 323.34 . Other physical and chemical properties like melting point, boiling point, density, etc., are not clearly mentioned in the available resources.

Scientific Research Applications

Synthesis and Characterization

4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide and related compounds have been extensively studied for their synthesis and characterisation, demonstrating a wide range of biological activities. A notable study involves the synthesis and characterisation of new 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides as potential adenosine receptor ligands. These chromone–thiazole hybrids were designed with the anticipation of being potent and selective ligands for human adenosine receptors, highlighting their significance in therapeutic applications beyond simple chemical interest (Cagide, Borges, Gomes, & Low, 2015).

Antimicrobial and Antifungal Applications

Compounds derived from chromen-3-yl)thiazol-2-yl motifs have demonstrated significant antimicrobial and antifungal activities. One such study synthesised and characterised coumarin thiazole derivatives, including a 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one with notable anti-microbial activity. These derivatives exhibit a very good antimicrobial effect when incorporated into polyurethane varnishes, suggesting potential for antimicrobial coatings (El‐Wahab et al., 2014).

Ligand Design and Receptor Binding Studies

Chromone–thiazole hybrids are also highlighted for their potential in understanding ligand-receptor binding mechanisms. The detailed structural data acquired through NMR, MS spectroscopy, and X-ray crystallography provide invaluable insights into the molecular geometry and conformation of these hybrids. Such information is crucial for advancing our understanding of ligand-receptor interactions, which can facilitate the development of more effective therapeutic agents (Cagide et al., 2015).

Future Directions

The future directions for this compound could involve further exploration of its biological activities, given that coumarin derivatives have shown a variety of interesting activities . More research could also be conducted to optimize its synthesis and improve its yield.

properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-13(2)27-16-9-7-14(8-10-16)20(25)24-22-23-18(12-29-22)17-11-15-5-3-4-6-19(15)28-21(17)26/h3-13H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNYKENMVVLERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

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